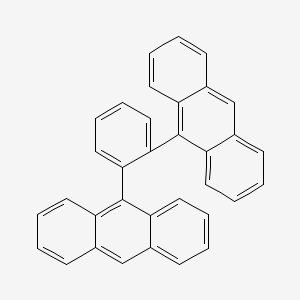

1,2-Bis(anthracen-9-yl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-Bis(anthracen-9-yl)benzene is a useful research compound. Its molecular formula is C34H22 and its molecular weight is 430.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Photophysical Properties

The compound exhibits strong fluorescence due to the anthracene units, which contribute to its luminescent characteristics. The π-π stacking interactions between the anthracene moieties enhance its electronic properties, making it suitable for applications in organic semiconductors and fluorescent materials. The molecular formula is C26H20, with a molecular weight of approximately 330.45 g/mol.

Organic Light-Emitting Diodes (OLEDs)

1,2-Bis(anthracen-9-yl)benzene has significant potential in the development of organic light-emitting diodes. Its strong luminescent properties and ability to form stable thin films make it an ideal candidate for use as an emissive layer in OLED devices. The compound's high photoluminescence quantum yield (PLQY) enhances the efficiency of light emission, which is crucial for OLED performance.

Organic Photovoltaics (OPVs)

The compound's excellent charge transport properties also position it as a promising material for organic photovoltaics. Its ability to facilitate electron and hole transport can improve the efficiency of solar cells by enhancing charge separation and reducing recombination losses.

Sensors and Detectors

Due to its fluorescence properties, this compound can be utilized in the development of sensors for detecting environmental pollutants or biological markers. Its sensitivity to changes in the local environment makes it useful for applications in fluorescence-based sensing technologies.

Case Study 1: Synthesis and Characterization

A study demonstrated the synthesis of this compound through multi-step organic reactions involving Suzuki coupling methods. Characterization techniques such as NMR spectroscopy and X-ray crystallography confirmed its structure and purity. The synthesized compound exhibited high thermal stability and favorable optical properties, validating its potential for practical applications in OLEDs and OPVs .

Case Study 2: Performance in OLEDs

Research conducted on OLED devices incorporating this compound as an emissive layer showed enhanced device performance compared to traditional materials. Devices fabricated with this compound demonstrated higher luminance and efficiency, attributed to its superior charge transport characteristics and effective exciton management .

Propiedades

Número CAS |

560107-57-5 |

|---|---|

Fórmula molecular |

C34H22 |

Peso molecular |

430.5 g/mol |

Nombre IUPAC |

9-(2-anthracen-9-ylphenyl)anthracene |

InChI |

InChI=1S/C34H22/c1-5-15-27-23(11-1)21-24-12-2-6-16-28(24)33(27)31-19-9-10-20-32(31)34-29-17-7-3-13-25(29)22-26-14-4-8-18-30(26)34/h1-22H |

Clave InChI |

OSDONTNFJISHKN-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=CC=C4C5=C6C=CC=CC6=CC7=CC=CC=C75 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.